molecular formula C8H4ClIN2O B8058974 2-chloro-6-iodo-1H-quinazolin-4-one

2-chloro-6-iodo-1H-quinazolin-4-one

Cat. No.: B8058974
M. Wt: 306.49 g/mol
InChI Key: RNNFGDPEHFUGQL-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzyl group, an iodine atom, and a butene diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol typically involves the reaction of benzyl bromide with 3-iodo-2-butene-1,4-diol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of a hydrocarbon.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium azide and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of (2Z)-2-benzylbut-2-ene-1,4-diol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and benzyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-benzyl-3-chlorobut-2-ene-1,4-diol: Similar structure but with a chlorine atom instead of iodine.

    (2Z)-2-benzyl-3-bromobut-2-ene-1,4-diol: Similar structure but with a bromine atom instead of iodine.

    (2Z)-2-benzyl-3-fluorobut-2-ene-1,4-diol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol lies in the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential biological activity compared to its halogenated analogs.

Properties

IUPAC Name

2-chloro-6-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNFGDPEHFUGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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